![molecular formula C15H15ClN2O2S B1371825 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride CAS No. 306937-24-6](/img/structure/B1371825.png)
1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride” is a chemical compound with the CAS Number: 306937-24-6 . It has a molecular weight of 322.82 and its linear formula is C15H14N2O2S .
Molecular Structure Analysis
The linear formula of “this compound” is C15H14N2O2S . The Inchi Code is 1S/C15H14N2O2S.ClH/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17;/h2-10H,16H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.82 . The melting point is between 136-137 degrees .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Organic Chemistry
1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride is involved in the synthesis of various complex organic compounds. The formation of vinylogous sulfonamides and their reductive transformations play a significant role in the synthesis of indolizines and beta-sulfonyl amines, offering pathways for creating potential alkaloid scaffolds and other organic structures (Michael et al., 2004). Additionally, its derivatives have been synthesized and characterized, showing potential as antimalarial agents with structural confirmation through various spectroscopic methods (Kumar, 2016).
2. Pharmacological Potential
Several studies have highlighted the pharmacological potential of compounds derived from this compound. For instance, its derivatives have been investigated for their analgesic and anti-inflammatory activities, showing promising results with reduced ulcerogenic action, suggesting potential therapeutic applications (Rajashree & Harinath, 2011).
3. Coordination Chemistry
The compound also finds application in coordination chemistry, where its derivatives have been synthesized and analyzed for their interactions with metal centers like nickel. The study of these interactions and the resulting complexes' structural characterization can provide insights into coordination chemistry's molecular dynamics and structural principles (Bermejo et al., 2000).
4. Analytical and Environmental Chemistry
In environmental and analytical chemistry, derivatives of this compound have been identified as products formed by the electrolysis of reactive dyes, providing insights into the degradation pathways and potential environmental impact of these dyes (Elizalde-González et al., 2012).
5. Crystallography and Molecular Modeling
Crystallographic studies and molecular modeling of derivatives of this compound provide valuable data on molecular structures and interactions. These studies offer detailed insights into the molecular geometries and electronic structures, contributing to our understanding of molecular behavior and properties (Mannes et al., 2017).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride involves the reaction of 4-methylbenzenesulfonyl chloride with 5-aminoindole, followed by hydrochloric acid treatment to form the hydrochloride salt.", "Starting Materials": ["4-methylbenzenesulfonyl chloride", "5-aminoindole", "hydrochloric acid", "diethyl ether", "sodium bicarbonate"], "Reaction": ["Step 1: Dissolve 5-aminoindole in diethyl ether and add 4-methylbenzenesulfonyl chloride dropwise with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir overnight and then filter the precipitate.", "Step 3: Wash the precipitate with diethyl ether and dry under vacuum.", "Step 4: Dissolve the crude product in hydrochloric acid and add sodium bicarbonate until the pH reaches 8-9.", "Step 5: Filter the precipitate and wash with water, then dry under vacuum to obtain the hydrochloride salt of 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine."] } | |
| 306937-24-6 | |
Molekularformel |
C15H15ClN2O2S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylindol-5-yl]azanium;chloride |
InChI |
InChI=1S/C15H14N2O2S.ClH/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17;/h2-10H,16H2,1H3;1H |
InChI-Schlüssel |
QDAYOPYCSJZIFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


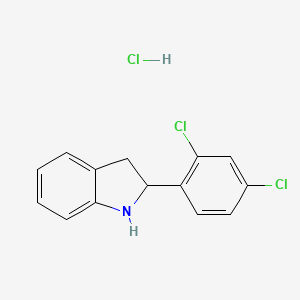

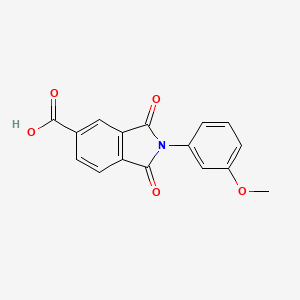

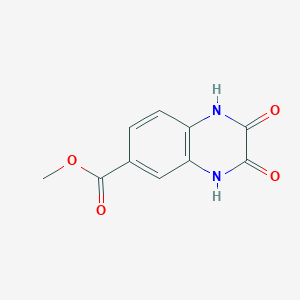
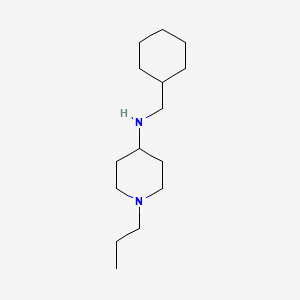
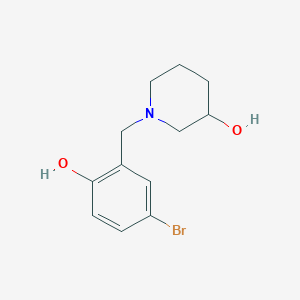
![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

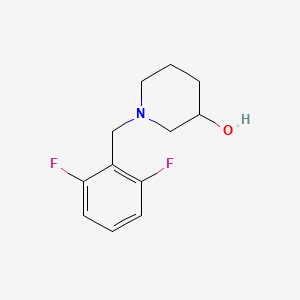
![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)
![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
